5-Chloro-2-methylpyridin-3-amine

Medicinal Chemistry QSAR Drug Design

Researchers often face supply inconsistency for regiochemically precise pyridine intermediates, which delays SAR campaigns. This compound solves that with a defined 3-amino-5-chloro-2-methyl substitution pattern, ensuring reliable reactivity in Suzuki-Miyaura cross-couplings and orthogonal diversification. For procurement managers, this translates to: - Consistent 98% purity, verified by HPLC, minimizing failed syntheses. - Dual functional handles (amine & chlorine) for efficient convergent synthesis. - Stable solid form with ambient storage and shipping, reducing logistical complexity.

Molecular Formula C6H7ClN2
Molecular Weight 142.58 g/mol
CAS No. 89639-36-1
Cat. No. B1288326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methylpyridin-3-amine
CAS89639-36-1
Molecular FormulaC6H7ClN2
Molecular Weight142.58 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)Cl)N
InChIInChI=1S/C6H7ClN2/c1-4-6(8)2-5(7)3-9-4/h2-3H,8H2,1H3
InChIKeyZZVRTFCAHUHTDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-methylpyridin-3-amine Overview


5-Chloro-2-methylpyridin-3-amine (CAS 89639-36-1), also known as 3-amino-5-chloro-2-methylpyridine, is a disubstituted pyridine derivative featuring a chlorine atom at the 5-position, a methyl group at the 2-position, and an amino group at the 3-position. With a molecular weight of 142.59 g/mol and the formula C₆H₇ClN₂, this compound serves as a versatile building block in pharmaceutical and agrochemical synthesis [1]. Its well-defined substitution pattern, specifically the 3-amino-5-chloro-2-methyl arrangement, confers distinct physicochemical properties, such as a calculated LogP of approximately 1.63 to 2.21, which is crucial for modulating lipophilicity in drug design .

Regioselective Suzuki coupling site
Orthogonal amino handle for diversification
Controlled lipophilicity for SAR exploration

Risks of Substituting 5-Chloro-2-methylpyridin-3-amine


Simple in-class substitution of 5-chloro-2-methylpyridin-3-amine with a generic aminopyridine or even a close regioisomer is fraught with risk due to the specific electronic and steric profile of its substitution pattern. The precise positioning of the electron-withdrawing chloro group relative to the electron-donating amino and methyl groups dictates reactivity in cross-coupling reactions [1] and profoundly influences biological target engagement. For instance, the regioisomer 5-chloro-3-methylpyridin-2-amine has a markedly different melting point (56-61°C) and thus altered physical handling and formulation properties . Substitution with an analog lacking this precise arrangement can lead to failed syntheses, altered pharmacokinetics, or loss of biological activity, underscoring the need for quantifiable evidence-based selection.

Regioisomer substitution may alter cross-coupling reactivity and regioselectivity
Differing physical form vs. crystalline analogs may complicate purification method transfer
pKa variation across regioisomers can shift salt formation and extraction behavior

Quantitative Evidence for 5-Chloro-2-methylpyridin-3-amine


Lipophilicity Advantage vs. Regioisomers

The 3-amino-5-chloro-2-methyl substitution pattern of 5-chloro-2-methylpyridin-3-amine yields a calculated LogP of approximately 1.63, which is lower than the LogP of 2.21 reported for its regioisomer, 2-chloro-5-methylpyridin-3-amine . This difference in lipophilicity is critical for optimizing a molecule's drug-likeness, membrane permeability, and solubility profile.

Lipophilicity
Reported
Δ LogP = −0.58
Supports selection for lower lipophilicity lead optimization
Calculated values; experimental confirmation recommended
Medicinal Chemistry QSAR Drug Design

Physicochemical Impact on Purification

The regioisomer 5-chloro-3-methylpyridin-2-amine is a crystalline solid with a defined melting point range of 56-61°C, allowing for straightforward purification by recrystallization . In contrast, 5-chloro-2-methylpyridin-3-amine does not have a reported melting point in the literature and is often handled as a solid at room temperature . This fundamental physical difference impacts downstream processing, formulation strategies, and the ability to use melting point as a quality control metric.

Physical Form
Data to verify
Non-crystalline solid vs. crystalline comparator (mp 56–61°C)
May require chromatography-based purification
Melting point unreported; identity QC limited
Process Chemistry Formulation Crystallization

pKa Differentiation for Salt Formation

The predicted pKa of 5-chloro-2-methylpyridin-3-amine is approximately 4.98 [1]. This basicity is a direct consequence of its substitution pattern. A comparator, 2-amino-5-chloro-3-methylpyridine, is also predicted to have a similar pKa, but the specific location of the amino group (3-position vs. 2-position) will influence the electronic environment and, consequently, the compound's nucleophilicity and ability to form stable salts under different pH conditions.

Basicity (pKa)
Class-level
Predicted ~4.98
Guides acid–base extraction and salt selection
Predicted value; class-dependent applicability
Medicinal Chemistry Salt Selection Synthetic Chemistry

Key Applications of 5-Chloro-2-methylpyridin-3-amine


Kinase Inhibitor Scaffold in Cancer Therapy

5-Chloro-2-methylpyridin-3-amine serves as a key intermediate or scaffold for the synthesis of novel pyridin-3-amine derivatives being evaluated as multitargeted protein kinase inhibitors for non-small cell lung cancer [1]. Its specific substitution pattern contributes to the structure-activity relationship (SAR) that drives potency against targets like FGFR1-3, making it a valuable starting point for medicinal chemistry campaigns focused on oncology [1].

Selective Cross-Coupling for Complex Molecules

The compound's chloro group is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the efficient and regioselective introduction of aryl or heteroaryl groups [2]. This is essential for constructing complex molecular architectures in drug discovery. The presence of the 3-amino group offers a second orthogonal handle for diversification, providing a distinct advantage in convergent synthetic strategies.

Agrochemical Intermediate Development

The unique combination of a chloro and amino group on a methyl-substituted pyridine ring makes this compound a valuable intermediate in the development of novel agrochemicals, including pesticides and herbicides . Its physicochemical properties, such as its specific LogP, can be leveraged to modulate the environmental fate and bioavailability of the final active ingredient.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Regioselective cross-coupling handle
SAR and target engagement profiling
Orthogonal diversification of complex molecules
Dual reactive sites (chloro and amino)
Convergent synthetic strategy validation
Agrochemical intermediate development
Controlled LogP for environmental fate modulation
Field-performance and safety profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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